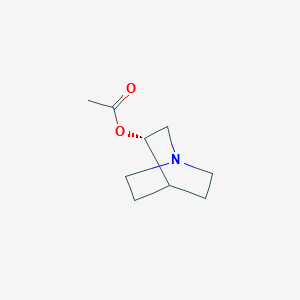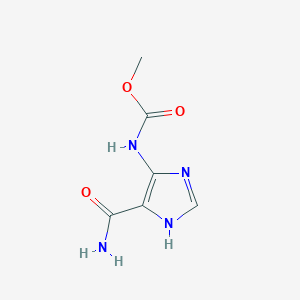
N,N'-(1,3,5-Triazine-2,4-diyl)diacetamide
描述
N,N’-(1,3,5-Triazine-2,4-diyl)diacetamide is a heterocyclic compound featuring a triazine ring substituted with two acetamide groups. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and materials science. Its molecular formula is C(_7)H(_9)N(_5)O(_2), and it has a molecular weight of 195.18 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(1,3,5-Triazine-2,4-diyl)diacetamide typically involves the reaction of cyanuric chloride with acetamide under controlled conditions. The process can be summarized as follows:
Step 1: Cyanuric chloride is dissolved in an appropriate solvent such as acetone or tetrahydrofuran.
Step 2: Acetamide is added to the solution, and the mixture is stirred at a low temperature (0-5°C) to control the exothermic reaction.
Step 3: The reaction mixture is gradually warmed to room temperature and stirred for several hours to ensure complete reaction.
Step 4: The product is isolated by filtration, washed with cold solvent, and dried under reduced pressure.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
化学反应分析
Types of Reactions: N,N’-(1,3,5-Triazine-2,4-diyl)diacetamide undergoes various chemical reactions, including:
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed:
Substitution Products: Various substituted triazine derivatives.
Oxidation Products: Oxidized triazine compounds.
Reduction Products: Reduced triazine derivatives.
Hydrolysis Products: Carboxylic acids and amines.
科学研究应用
N,N’-(1,3,5-Triazine-2,4-diyl)diacetamide has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the production of polymers, dyes, and agrochemicals.
作用机制
The mechanism by which N,N’-(1,3,5-Triazine-2,4-diyl)diacetamide exerts its effects involves interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death.
Pathways Involved: The compound can induce apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.
相似化合物的比较
1,3,5-Triazine-2,4-diamine: Similar structure but with amine groups instead of acetamide groups.
2,4,6-Trichloro-1,3,5-triazine: A precursor in the synthesis of various triazine derivatives.
N,N’-Diethyl-1,3,5-triazine-2,4-diamine: Another triazine derivative with different substituents.
Uniqueness: N,N’-(1,3,5-Triazine-2,4-diyl)diacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
N-(4-acetamido-1,3,5-triazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O2/c1-4(13)10-6-8-3-9-7(12-6)11-5(2)14/h3H,1-2H3,(H2,8,9,10,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSNRSSNNDXUMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=NC=N1)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625441 | |
| Record name | N,N'-(1,3,5-Triazine-2,4-diyl)diacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5961-78-4 | |
| Record name | N,N'-(1,3,5-Triazine-2,4-diyl)diacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Imidazo[2,1-b]oxazole, 6-bromo-2,3-dihydro-2-methyl-](/img/structure/B3354403.png)




![5-Chloro-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide](/img/structure/B3354451.png)

![2,3-Dimethoxy-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline](/img/structure/B3354468.png)



![2-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B3354497.png)

![1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)urea](/img/structure/B3354521.png)
